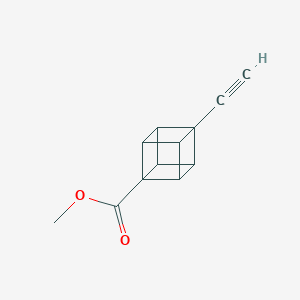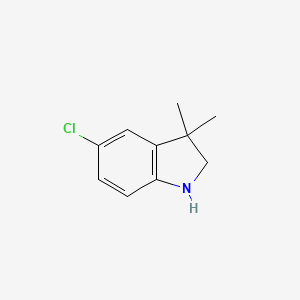
5-Chloro-3,3-diméthylindoline
Vue d'ensemble
Description
5-Chloro-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 5-Chloro-3,3-dimethylindoline involves several steps, including the reaction of 5-chloro-3,3-dimethyl-indolin-2-one with other raw materials . Another method involves the use of a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis of target compounds is depicted in Scheme 1. 5-chloro-3-formyl indole-2-carboxylate 1 was reacted with amines 2a–e through reflux in ethanol followed by reduction of the intermediate imine with NaBH4 .Molecular Structure Analysis
The molecular structure of 5-Chloro-3,3-dimethylindoline consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom and two methyl groups .Physical and Chemical Properties Analysis
5-Chloro-3,3-dimethylindoline has a predicted boiling point of 268.3±39.0 °C and a predicted density of 1.101±0.06 g/cm3 . Its pKa is predicted to be 4.57±0.40 .Applications De Recherche Scientifique
Produits pharmaceutiques
Le 5-chloro-3,3-diméthylindoline peut être utilisé dans l'industrie pharmaceutique . Sa structure chimique unique et sa réactivité en font un réactif précieux dans la synthèse de divers composés pharmaceutiques .
Produits agrochimiques
Semblable à son utilisation dans les produits pharmaceutiques, le this compound peut également être utilisé dans la synthèse de produits agrochimiques . Ceux-ci pourraient inclure des pesticides, des herbicides et d'autres produits chimiques utilisés en agriculture.
Synthèse organique
Le this compound est un outil polyvalent entre les mains de chimistes expérimentés . Il peut être utilisé comme réactif dans une large gamme de réactions de synthèse organique, contribuant à la création d'une variété de composés organiques.
Recherche chimique
Ce composé peut être utilisé dans la recherche chimique, en particulier dans l'étude des dérivés de l'indoline . Les chercheurs peuvent étudier ses propriétés et ses réactions pour mieux comprendre des composés similaires.
Étalons de référence
Le this compound peut être utilisé comme étalon de référence dans les tests pharmaceutiques . Les étalons de référence sont utilisés pour garantir la précision des méthodes analytiques et la qualité des produits pharmaceutiques.
Orientations Futures
Mécanisme D'action
Target of Action
Indole derivatives, which include 5-chloro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives have been shown to impact a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary greatly, depending on the specific pathway and the nature of the interaction.
Result of Action
Indole derivatives have been shown to have a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
Propriétés
IUPAC Name |
5-chloro-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLDGWKRGSUXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
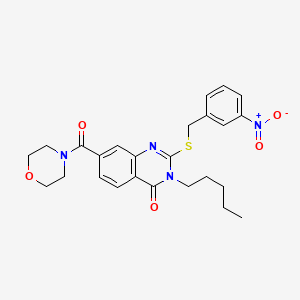
![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)
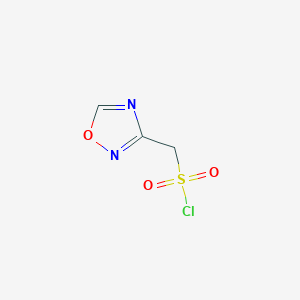
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)
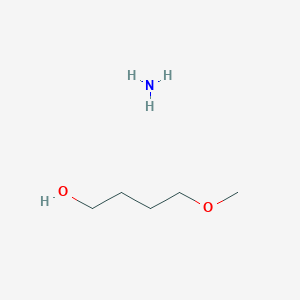
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
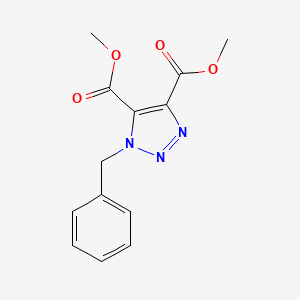
![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)
